molecular formula C5H7IN2O B2557654 2-(4-碘-1H-吡唑-1-基)乙醇 CAS No. 1408334-75-7

2-(4-碘-1H-吡唑-1-基)乙醇

货号 B2557654
CAS 编号: 1408334-75-7
分子量: 238.028
InChI 键: BQTYRYUORKTCJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7IN2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “2-(4-Iodo-1H-pyrazol-1-yl)ethanol”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains an iodine atom attached to the pyrazole ring .


Physical And Chemical Properties Analysis

“2-(4-Iodo-1H-pyrazol-1-yl)ethanol” has a molecular weight of 238.03 . It has a boiling point of 324.8±22.0 °C at 760 mmHg . The compound is a solid at room temperature .

科学研究应用

合成及衍生物

  • 多取代吡唑和异恶唑合成:合成2-(吡唑-4-基)和2-(异恶唑-4-基)乙醇的一般方法包括3-酰基-4,5-二氢呋喃与肼或羟胺反应。该方法还允许2-(吡唑基)乙醇进一步转化为生物活性化合物和抗肿瘤生物碱克里平A的吡唑取代衍生物(Chagarovskiy等,2016)

  • N-取代2-(吡唑-4-基)乙醇制备:已开发出用于N-取代2-(吡唑-4-基)乙醇的高效制备方法,包括再环化反应和氧化过程以产生各种吡唑衍生物(Ivonin等,2020)

配位化学及催化

  • 与金属的配位行为:对2-(3,5-二苯基-1H-吡唑-1-基)乙醇和类似化合物的研究揭示了它们与各种金属(如Pd(II)、Zn(II)和Cu(II))形成配合物的能力,在其结构中表现出不同的几何形状和核数。这些配合物使用分析和光谱方法表征(Muñoz等,2011)

  • 乙烯低聚催化剂:已合成吡唑基铁、钴、镍和钯配合物(包括2-(3,5-二甲基-吡唑-1-基)-乙醇的衍生物)并将其评估为乙烯低聚催化剂。这些配合物显示出不同的活性及产物分布,表明配体结构对催化性能有影响(Ainooson等,2011)

生物学应用及纳米技术

  • 抗菌剂合成:已合成新型喹啉-吡唑啉基香豆基噻唑衍生物(包括吡唑衍生物)并评估其抗菌活性。这些化合物对不同的菌株表现出不同程度的有效性,凸显了它们作为抗菌剂的潜力(Ansari和Khan,2017)

  • 水溶性纳米粒制备:水溶性吡唑基纳米粒(如树枝状大分子对不溶性生物活性吡唑衍生物的包封)的开发展示了一种增加这些化合物溶解度和潜在临床应用的创新方法(Alfei等,2021)

安全和危害

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

未来方向

The future directions for “2-(4-Iodo-1H-pyrazol-1-yl)ethanol” and similar compounds lie in their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests potential for the development of new therapeutic agents .

属性

IUPAC Name

2-(4-iodopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTYRYUORKTCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-iodo-1H-pyrazole (4.50 g, 23.20 mmol) in DMF (45 mL) was treated with sodium hydride (60% w/w, 1.42 g, 35.5 mmol) at 0° C. and stirred at room temperature. After 1 hour the resulting mixture was treated with 2-bromoethanol (2.5 mL, 35.2 mmol) at 0° C. The resulting mixture was heated to 65° C. for 3 days. The reaction quenched with brine/EtOAc and the aqueous layer extracted with EtOAc. The combined organic layers were washed with water, brine, dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 50% EtOAc in cyclohexane to give the title compound (3.55 g, 64%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of 4-iodopyrazole (14.3 g, 73.9 mmol) and ethylene carbonate (6.83 g, 77.6 mmol) in DMF (50 mL) was stirred at 125° C. for 24 h. The cooled solution was concentrated under vacuum to leave a brown oil. The residue was purified by FCC, using 30-70% EtOAc in DCM, to give the title compound (9.36 g, 53%). LCMS (Method 1): Rt 2.24 min, m/z 239 [MH+].
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。